molecular formula C20H16ClF3N2O3S B2862642 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-(3,5-dimethylphenyl)benzene-1-sulfonamide CAS No. 338775-29-4

4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-(3,5-dimethylphenyl)benzene-1-sulfonamide

Cat. No.: B2862642
CAS No.: 338775-29-4
M. Wt: 456.86
InChI Key: RIHPHIYYNOTTIG-UHFFFAOYSA-N
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Description

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-(3,5-dimethylphenyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a pyridine core substituted with chlorine and trifluoromethyl groups, linked via an ether bridge to a benzene sulfonamide scaffold. The N-(3,5-dimethylphenyl) substituent distinguishes it from structurally related compounds, contributing to its unique physicochemical and biological properties.

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-(3,5-dimethylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF3N2O3S/c1-12-7-13(2)9-15(8-12)26-30(27,28)17-5-3-16(4-6-17)29-19-18(21)10-14(11-25-19)20(22,23)24/h3-11,26H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHPHIYYNOTTIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-(3,5-dimethylphenyl)benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyridinyl and benzenesulfonamide moieties, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, trifluoromethylating agents, and sulfonamide-forming reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-(3,5-dimethylphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-(3,5-dimethylphenyl)benzene-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-(3,5-dimethylphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Core Pyridine Modifications

  • 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-[3-(methylsulfanyl)phenyl]benzene-1-sulfonamide (CAS: 338775-32-9): This analog replaces the 3,5-dimethylphenyl group with a 3-(methylsulfanyl)phenyl substituent.
  • 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide (CAS: 1427460-72-7):
    Lacking the N-aryl substitution entirely, this simpler derivative (molecular weight: 352.72 g/mol) exhibits reduced steric hindrance, which may enhance binding affinity in enzyme inhibition assays .

Sulfonamide-Linked Pyrazole Derivatives

  • 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxyphenyl)-1H-pyrazole-4-sulfonamide (CAS: 1251534-04-9):
    Replacing the benzene sulfonamide with a pyrazole ring introduces conformational rigidity. The 4-methoxyphenyl group may enhance π-π stacking interactions in biological targets, though this remains speculative without direct pharmacological data .

Key Observations :

The 3,5-dimethylphenyl group in the target compound likely increases hydrophobicity compared to the sulfur-containing analog (CAS 338775-32-9), influencing membrane permeability.

Safety protocols for CAS 338775-32-9 emphasize avoiding ignition sources (P210) and strict handling guidelines (P201/P202), suggesting higher reactivity or flammability risks compared to the simpler sulfonamide (CAS 1427460-72-7) .

Research Implications and Limitations

Further research should prioritize:

  • Structure-Activity Relationship (SAR) studies : Evaluating how substituents (e.g., dimethylphenyl vs. methylsulfanyl) affect target binding or toxicity.
  • Solubility and Stability Assays : Quantifying the impact of trifluoromethyl and chlorine groups on physicochemical behavior.

Biological Activity

The compound 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-(3,5-dimethylphenyl)benzene-1-sulfonamide , with CAS number 338775-51-2, is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of the compound is C15H14ClF3N2O3SC_{15}H_{14}ClF_3N_2O_3S, with a molecular weight of 394.79 g/mol. The structural formula can be represented as follows:

\text{4 3 chloro 5 trifluoromethyl pyridin 2 yl oxy}-N-(3,5-dimethylphenyl)benzene-1-sulfonamide}

Physical Properties

PropertyValue
Molecular Weight394.79 g/mol
CAS Number338775-51-2
PurityNot specified
Storage ConditionsNot specified

Antimicrobial Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. In vitro assays demonstrated that it inhibits bacterial growth by interfering with folate synthesis pathways, similar to other sulfonamides.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that it induces apoptosis in cancer cells through the activation of caspase pathways. For instance, a study highlighted its ability to downregulate Bcl-2 expression, leading to increased apoptosis in specific cancer cell lines .

The proposed mechanism involves the inhibition of key enzymes involved in nucleotide synthesis, which are critical for DNA replication in rapidly dividing cells. This action is particularly relevant in targeting cancer cells and pathogenic bacteria.

Case Studies

  • Antibacterial Activity : A study conducted on various bacterial strains showed that the compound inhibited growth at concentrations as low as 10 µg/mL against resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of dihydropteroate synthase, a key enzyme in folate biosynthesis .
  • Anticancer Efficacy : In a murine model of breast cancer, administration of the compound significantly reduced tumor size compared to controls. Histological analysis revealed increased apoptosis rates and decreased proliferation markers (Ki-67) in treated tumors .
  • Toxicity Assessment : Toxicological studies indicated that the compound exhibited low toxicity profiles in both in vitro and in vivo models, suggesting its potential for therapeutic use without significant side effects .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-(3,5-dimethylphenyl)benzene-1-sulfonamide?

  • Methodology :

  • Step 1 : Coupling of 3-chloro-5-(trifluoromethyl)pyridin-2-ol with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., NaH in THF) to form the sulfonate intermediate.
  • Step 2 : Nucleophilic aromatic substitution (SNAr) with 3,5-dimethylaniline in the presence of a catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in toluene/EtOH solvent systems.
  • Key parameters : Reaction temperature (90–105°C), solvent polarity, and stoichiometric ratios to minimize byproducts like dehalogenated intermediates .
    • Analytical Validation : Monitor reaction progress via HPLC with UV detection (λ = 254 nm) and confirm purity (>95%) by LC-MS .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Recommended Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridinyloxy linkage, sulfonamide NH) and trifluoromethyl group presence (¹⁹F NMR δ ≈ -60 ppm) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or bond angles, particularly for the pyridine-sulfonamide junction .
  • FT-IR : Identify key functional groups (e.g., S=O stretches at 1150–1350 cm⁻¹, C-F vibrations at 1100–1250 cm⁻¹) .

Q. How can researchers mitigate batch-to-batch variability in yield and purity?

  • Process Optimization :

  • Use Design of Experiments (DoE) to evaluate variables (e.g., solvent ratio, reaction time) and identify critical quality attributes (CQAs).
  • Implement flow chemistry for continuous synthesis, reducing thermal degradation and improving reproducibility .
    • Purification : Employ column chromatography with gradient elution (hexane/EtOAc) or preparative HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data for sulfonamide derivatives?

  • Approach :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., trifluoromethyl position, chlorine substitution) on target binding using molecular docking (e.g., AutoDock Vina) and in vitro assays (e.g., enzyme inhibition) .
  • Data Normalization : Account for assay conditions (e.g., pH, ionic strength) that may alter compound protonation states or solubility .
    • Case Study : Contradictory IC₅₀ values for acetyl-CoA carboxylase inhibition were resolved by standardizing assay protocols across labs .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the pyridinyloxy group’s electron-withdrawing effect lowers LUMO energy, enhancing SNAr reactivity .
  • Molecular Dynamics (MD) : Simulate solvent effects on transition states during sulfonamide formation .

Q. How to design derivatives with improved metabolic stability without compromising activity?

  • Strategies :

  • Bioisosteric Replacement : Substitute the trifluoromethyl group with a pentafluorosulfanyl (-SF₅) group to enhance lipophilicity and oxidative stability .
  • Prodrug Design : Introduce ester or amide moieties at the sulfonamide NH to modulate bioavailability .
    • Validation : In vitro microsomal stability assays (human/rat liver microsomes) and in vivo pharmacokinetic studies .

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